molecular formula C11H7N3 B1627401 [3,4'-Bipyridine]-5-carbonitrile CAS No. 91618-20-1

[3,4'-Bipyridine]-5-carbonitrile

Cat. No. B1627401
CAS RN: 91618-20-1
M. Wt: 181.19 g/mol
InChI Key: MKAWYORPNLOIRQ-UHFFFAOYSA-N
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Description



  • [3,4’-Bipyridine]-5-carbonitrile is an organic compound with the formula C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>CN.

  • It belongs to the bipyridine family and is an important isomer of bipyridine compounds.

  • Bipyridines are versatile starting materials for various applications, including biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures.





  • Synthesis Analysis



    • Bipyridines have been synthesized using methods involving homo and heterocoupling of pyridine derivatives in the presence of a catalyst.

    • Challenges arise due to strong coordination of bipyridine compounds with metal centers, leading to decreased catalytic activity and yield.





  • Molecular Structure Analysis



    • The molecular structure of [3,4’-Bipyridine]-5-carbonitrile consists of a bipyridine core with a cyano group attached at the 5-position.





  • Chemical Reactions Analysis



    • The compound can participate in various reactions, including cross-coupling reactions (e.g., Suzuki, Negishi, and Stille coupling) and homocoupling reactions (e.g., Ullmann and Wurtz coupling).

    • Its coordination with metal centers affects catalytic activity.





  • Physical And Chemical Properties Analysis



    • Physicochemical properties include molecular weight, solubility, partition coefficients, and ionization constants.

    • These properties impact the compound’s behavior in biological environments.




  • Scientific Research Applications

    Synthesis and Antiviral Activity

    • [3,4'-Bipyridine]-5-carbonitrile derivatives have been synthesized and tested for antiviral activity. These derivatives showed potential against Herpes Simplex virus type 1 and Hepatitis A virus, highlighting their significance in antiviral research (Attaby et al., 2006).

    Catalytic Activity for Carbon Dioxide Reduction

    • Certain complexes of [3,4'-Bipyridine]-5-carbonitrile, such as Re(bipy-tBu)(CO)3Cl, have shown improved catalytic activity in the reduction of carbon dioxide to carbon monoxide. This highlights their potential use in environmental applications, particularly in carbon capture and storage technologies (Smieja & Kubiak, 2010).

    Antibacterial and Antifungal Screening

    • Certain biologically active derivatives of [3,4'-Bipyridine]-5-carbonitrile have been synthesized and shown promising activity against bacterial and fungal strains. This suggests their potential use in developing new antibacterial and antifungal agents (Karabasanagouda et al., 2009).

    Corrosion Inhibition

    • Pyrazolo[3,4-b]pyridine derivatives, a class of compounds related to [3,4'-Bipyridine]-5-carbonitrile, have been synthesized and investigated as potential corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in the field of materials science and engineering (Dandia et al., 2013).

    Photosensitizing Properties

    • Improvements in the photosensitizing properties of ruthenium polypyridyl complexes using derivatives of [3,4'-Bipyridine]-5-carbonitrile as auxiliary ligands have been reported. These findings are significant for photophysical and photochemical applications, such as in the development of dye-sensitized solar cells (Ortiz et al., 2013).

    Synthesis of Novel Compounds with Medical Applications

    • Novel compounds incorporating the [3,4'-Bipyridine]-5-carbonitrile structure have been synthesized and assessed for antimicrobial and cytotoxic activity. Some of these compounds have shown excellent activities as antimicrobial agents, and potent activity against human tumor liver cancer cell lines (Hussein et al., 2015).

    Safety And Hazards



    • According to safety data, [3,4’-Bipyridine]-5-carbonitrile is not classified as hazardous.

    • No specific immediate medical attention is needed.




  • Future Directions



    • Further research could explore alternative synthesis pathways, such as those involving sulfur and phosphorous compounds.

    • Investigating novel applications and structure–function relationships would enhance our understanding of this compound.




    properties

    IUPAC Name

    5-pyridin-4-ylpyridine-3-carbonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H7N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MKAWYORPNLOIRQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=CC=C1C2=CN=CC(=C2)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H7N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50560008
    Record name [3,4'-Bipyridine]-5-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50560008
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    181.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    [3,4'-Bipyridine]-5-carbonitrile

    CAS RN

    91618-20-1
    Record name [3,4'-Bipyridine]-5-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50560008
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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